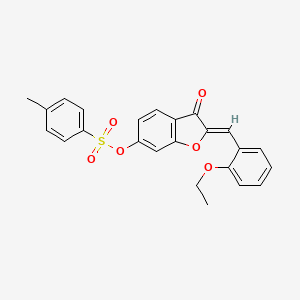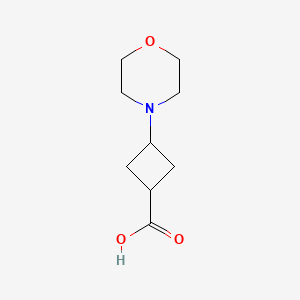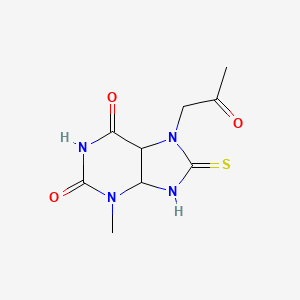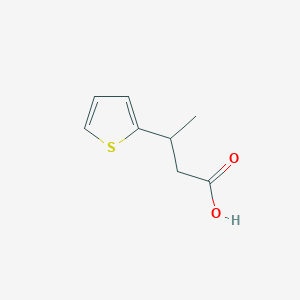![molecular formula C27H24O6 B12216210 (2Z)-6-{[(2E)-3-phenylprop-2-en-1-yl]oxy}-2-(2,3,4-trimethoxybenzylidene)-1-benzofuran-3(2H)-one](/img/structure/B12216210.png)
(2Z)-6-{[(2E)-3-phenylprop-2-en-1-yl]oxy}-2-(2,3,4-trimethoxybenzylidene)-1-benzofuran-3(2H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2Z)-6-{[(2E)-3-phenylprop-2-en-1-yl]oxy}-2-(2,3,4-trimethoxybenzylidene)-1-benzofuran-3(2H)-one is a complex organic compound characterized by its unique structural features
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-6-{[(2E)-3-phenylprop-2-en-1-yl]oxy}-2-(2,3,4-trimethoxybenzylidene)-1-benzofuran-3(2H)-one typically involves multiple steps, including the formation of the benzofuran core and subsequent functionalization. The reaction conditions often require specific catalysts and solvents to ensure the desired stereochemistry and yield.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to maximize efficiency and yield. This includes the use of high-throughput reactors and advanced purification techniques to ensure the compound’s purity and consistency.
Chemical Reactions Analysis
Types of Reactions
(2Z)-6-{[(2E)-3-phenylprop-2-en-1-yl]oxy}-2-(2,3,4-trimethoxybenzylidene)-1-benzofuran-3(2H)-one undergoes various chemical reactions, including:
Oxidation: This reaction can modify the functional groups, potentially altering the compound’s properties.
Reduction: Reduction reactions can be used to modify the double bonds or other functional groups.
Substitution: This compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions often involve controlled temperatures and specific solvents to achieve the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxygenated derivatives, while reduction can produce various reduced forms of the compound.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for various modifications, making it valuable in synthetic organic chemistry.
Biology
In biological research, this compound may be used to study cellular processes and interactions. Its ability to interact with specific biological targets makes it a useful tool in biochemical assays.
Medicine
In medicine, (2Z)-6-{[(2E)-3-phenylprop-2-en-1-yl]oxy}-2-(2,3,4-trimethoxybenzylidene)-1-benzofuran-3(2H)-one is investigated for its potential therapeutic properties. It may exhibit activity against certain diseases or conditions, making it a candidate for drug development.
Industry
In industrial applications, this compound can be used in the development of new materials or as a precursor for other valuable chemicals. Its unique properties make it suitable for various industrial processes.
Mechanism of Action
The mechanism of action of (2Z)-6-{[(2E)-3-phenylprop-2-en-1-yl]oxy}-2-(2,3,4-trimethoxybenzylidene)-1-benzofuran-3(2H)-one involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- (2Z)-6-{[(2E)-3-phenylprop-2-en-1-yl]oxy}-2-(2,3,4-trimethoxybenzylidene)-1-benzofuran-3(2H)-one shares similarities with other benzofuran derivatives, such as:
- 2-(2,3,4-trimethoxybenzylidene)-1-benzofuran-3(2H)-one
- 6-{[(2E)-3-phenylprop-2-en-1-yl]oxy}-1-benzofuran-3(2H)-one
Uniqueness
What sets this compound apart is its specific combination of functional groups and stereochemistry. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.
Properties
Molecular Formula |
C27H24O6 |
|---|---|
Molecular Weight |
444.5 g/mol |
IUPAC Name |
(2Z)-6-[(E)-3-phenylprop-2-enoxy]-2-[(2,3,4-trimethoxyphenyl)methylidene]-1-benzofuran-3-one |
InChI |
InChI=1S/C27H24O6/c1-29-22-14-11-19(26(30-2)27(22)31-3)16-24-25(28)21-13-12-20(17-23(21)33-24)32-15-7-10-18-8-5-4-6-9-18/h4-14,16-17H,15H2,1-3H3/b10-7+,24-16- |
InChI Key |
NIFKPOIFZVZXBG-IRDHKZPBSA-N |
Isomeric SMILES |
COC1=C(C(=C(C=C1)/C=C\2/C(=O)C3=C(O2)C=C(C=C3)OC/C=C/C4=CC=CC=C4)OC)OC |
Canonical SMILES |
COC1=C(C(=C(C=C1)C=C2C(=O)C3=C(O2)C=C(C=C3)OCC=CC4=CC=CC=C4)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-(1-isopropyl-1H-pyrazol-5-yl)-N-[(1-methyl-1H-pyrazol-5-yl)methyl]methanamine](/img/structure/B12216143.png)
![1-[1-(2,2-difluoroethyl)-1H-pyrazol-3-yl]-N-[(1-methyl-1H-pyrazol-4-yl)methyl]methanamine](/img/structure/B12216164.png)
![1-(5-fluoro-1,3-dimethyl-1H-pyrazol-4-yl)-N-[(1-methyl-1H-pyrazol-5-yl)methyl]methanamine](/img/structure/B12216172.png)



![4-(4-chloro-3-methylphenoxy)-N-[2-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]butanamide](/img/structure/B12216183.png)


![1-(1-propyl-1H-pyrazol-3-yl)-N-[(1-propyl-1H-pyrazol-4-yl)methyl]methanamine](/img/structure/B12216193.png)
![2-[3-(2-Phenylethylamino)pyrazol-1-yl]ethanol;hydrochloride](/img/structure/B12216194.png)

![N-(4-methyl-3-phenyl-3H-1,5-benzodiazepin-2-yl)-2-[(1-methyl-1H-tetrazol-5-yl)sulfanyl]acetamide](/img/structure/B12216208.png)
